

# Application Notes and Protocols: GSK1059865 in Combination with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the experimental use of **GSK1059865** in combination with other compounds, based on preclinical research. The primary focus of the available literature is on the interaction of **GSK1059865** with ethanol in models of alcohol dependence.

# Combination with Ethanol in an Animal Model of Alcohol Dependence

**GSK1059865**, a highly selective orexin-1 receptor (OX1R) antagonist, has been investigated for its potential to reduce alcohol consumption in ethanol-dependent mice. The combination of **GSK1059865** and ethanol has been studied to understand the role of the orexin system in alcohol-seeking behavior and consumption.

## **Data Presentation**

The following tables summarize the quantitative data from a key study investigating the effect of **GSK1059865** on ethanol intake in ethanol-dependent and non-dependent mice.

Table 1: Effect of **GSK1059865** on Ethanol Intake in Chronic Intermittent Ethanol (CIE) Exposed Mice



| Treatment Group | Dose of<br>GSK1059865<br>(mg/kg) | Mean Ethanol<br>Intake (g/kg) ± SEM | Statistical<br>Significance (vs.<br>Vehicle) |
|-----------------|----------------------------------|-------------------------------------|----------------------------------------------|
| Vehicle         | 0                                | 3.41 ± 0.28                         | -                                            |
| GSK1059865      | 10                               | Significantly decreased             | p<0.05                                       |
| GSK1059865      | 25                               | Significantly decreased             | p<0.05                                       |
| GSK1059865      | 50                               | Significantly decreased             | p<0.05                                       |

Data extracted from a study on ethanol-dependent mice, where higher ethanol intake is indicative of dependence.[1]

Table 2: Effect of GSK1059865 on Ethanol Intake in Control (Air-Exposed) Mice

| Treatment Group | Dose of<br>GSK1059865<br>(mg/kg) | Mean Ethanol<br>Intake (g/kg) ± SEM | Statistical<br>Significance (vs.<br>Vehicle) |
|-----------------|----------------------------------|-------------------------------------|----------------------------------------------|
| Vehicle         | 0                                | 2.74 ± 0.20                         | -                                            |
| GSK1059865      | 10                               | No significant difference           | Not significant                              |
| GSK1059865      | 25                               | No significant difference           | Not significant                              |
| GSK1059865      | 50                               | Significantly decreased             | p<0.05                                       |

Data from the same study for non-dependent mice.[1]

## **Experimental Protocols**

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure to Induce Dependence in Mice



This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol intake.

#### Materials:

- Adult male C57BL/6J mice
- Inhalation chambers
- Ethanol (95%)
- Standard rodent chow and water

#### Procedure:

- Baseline Ethanol Intake: Individually house mice and provide them with access to one bottle of 15% (v/v) ethanol and one bottle of water for 2 hours per day for several weeks to establish a stable baseline of ethanol consumption.
- CIE Exposure Cycles:
  - Expose mice to ethanol vapor in inhalation chambers for 16 hours per day for 4 consecutive days. The concentration of ethanol in the chamber is maintained to achieve blood ethanol concentrations of 150-200 mg/dl.
  - Following the 4-day vapor exposure, return the mice to their home cages with ad libitum food and water for a 72-hour withdrawal period.
- Ethanol Intake Testing: After each CIE cycle, measure voluntary ethanol intake for 2 hours per day.
- Repeat Cycles: Repeat the CIE and testing cycles until a significant increase in ethanol
  intake is observed compared to the baseline, indicating dependence. A control group is
  exposed to air instead of ethanol vapor.[1][2]

Protocol 2: Evaluation of **GSK1059865** on Ethanol Consumption



This protocol details the procedure for assessing the effect of **GSK1059865** on ethanol intake in both ethanol-dependent and non-dependent mice.

#### Materials:

- Ethanol-dependent and control mice (from Protocol 1)
- GSK1059865
- Vehicle (e.g., saline with 0.5% v/v TWEEN 80)
- 15% (v/v) ethanol solution
- 5% (w/v) sucrose solution (for control experiments)

#### Procedure:

- Drug Preparation: Dissolve GSK1059865 in the vehicle to the desired concentrations (e.g., 10, 25, and 50 mg/kg).
- Administration: 30 minutes prior to the 2-hour ethanol access period, administer
   GSK1059865 or vehicle via intraperitoneal (i.p.) injection.
- Ethanol Intake Measurement: Measure the volume of 15% ethanol consumed by each mouse during the 2-hour access period. Calculate the intake in g/kg of body weight.
- Sucrose Control: To assess the selectivity of the effect, on a separate test day, administer
   GSK1059865 or vehicle and measure the intake of a 5% sucrose solution instead of ethanol.
   [1][2][3]

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

**Figure 1.** Experimental workflow for inducing ethanol dependence and testing the effect of **GSK1059865**.





Click to download full resolution via product page



**Figure 2.** Hypothesized signaling pathway for **GSK1059865**'s effect on compulsive ethanol consumption.

## Interaction with Cocaine in a Preclinical Model

**GSK1059865** has also been evaluated for its effect on cocaine-induced conditioned place preference (CPP).[4] This suggests a potential role for OX1R antagonism in modulating the rewarding effects of cocaine.

## **Experimental Protocol**

Protocol 3: Cocaine-Induced Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

#### Materials:

- · Rats or mice
- CPP apparatus (a box with at least two distinct compartments)
- · Cocaine hydrochloride
- GSK1059865
- Vehicle

### Procedure:

- Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire CPP apparatus for a set time (e.g., 15 minutes) and record the time spent in each compartment to determine any initial preference.
- Conditioning Phase (typically 6-8 days):
  - On alternate days, administer cocaine and confine the animal to one of the compartments (the drug-paired side).



- On the other days, administer vehicle and confine the animal to the other compartment (the vehicle-paired side). The order of cocaine and vehicle administration and the compartment pairings are counterbalanced across animals.
- Test Day:
  - Administer GSK1059865 or vehicle.
  - After a set time (e.g., 30 minutes), place the animal in the CPP apparatus with free access to all compartments.
  - Record the time spent in each compartment. An increase in time spent on the drug-paired side compared to baseline indicates a CPP. The effect of **GSK1059865** is determined by its ability to reduce this preference.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK1059865 in Combination with Other Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620036#gsk1059865-in-combination-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com